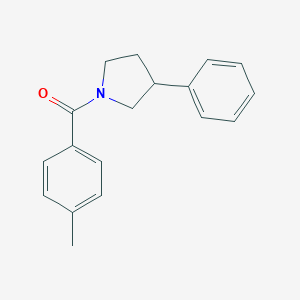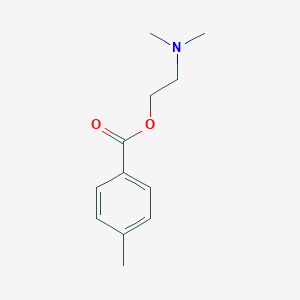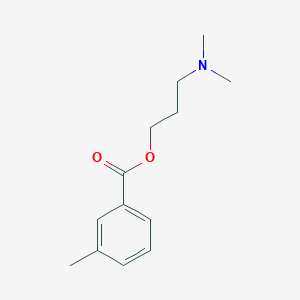![molecular formula C14H8FN5S B295074 6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, commonly known as FPTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. FPTT has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications. In
作用機序
The mechanism of action of FPTT is not fully understood. However, studies have suggested that FPTT may exert its biological activity by binding to specific targets, such as enzymes, receptors, and proteins. FPTT may also interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
FPTT has been shown to have various biochemical and physiological effects. In cancer cells, FPTT has been reported to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In fungal cells, FPTT has been shown to inhibit cell growth and disrupt cell wall synthesis. In bacterial cells, FPTT has been reported to inhibit bacterial growth and biofilm formation.
実験室実験の利点と制限
FPTT has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical structure can be easily modified to improve its biological activity. FPTT is also stable and can be stored for long periods without degradation. However, FPTT has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability and efficacy. FPTT also has low selectivity, which can lead to off-target effects.
将来の方向性
There are several future directions for FPTT research. One potential direction is to explore the use of FPTT as a scaffold for drug development. Modifications to the FPTT structure could improve its selectivity and potency, leading to the development of novel therapeutics. Another direction is to study the mechanism of action of FPTT in more detail. Understanding how FPTT interacts with its targets could provide insights into its biological activity and facilitate the development of more potent analogs. Additionally, FPTT could be explored for its potential applications in other fields, such as organic electronics and optoelectronics.
Conclusion
In conclusion, FPTT is a promising compound with potential applications in various fields. Its unique chemical structure makes it a promising candidate for drug development and other scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FPTT have been discussed in this paper. Further research is needed to fully understand the potential of FPTT and its derivatives.
合成法
The synthesis of FPTT involves the reaction of 2-fluoroaniline, 4-pyridinecarboxaldehyde, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
FPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, FPTT has been evaluated for its anticancer, antifungal, and antibacterial activities. In biochemistry, FPTT has been used as a probe to study protein-ligand interactions. In material science, FPTT has been explored for its potential applications in organic electronics and optoelectronics.
特性
分子式 |
C14H8FN5S |
|---|---|
分子量 |
297.31 g/mol |
IUPAC名 |
6-(2-fluorophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8FN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
InChIキー |
PUDWLRLHMZCSHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
正規SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)





